N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide
Description
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide is a bicyclic compound featuring a 2-azabicyclo[2.2.1]heptane core linked to a 5-bromo-substituted thiazole ring via a carboxamide group. This structure combines conformational rigidity from the bicyclo system with the electronic and steric effects of the bromothiazole moiety, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-5-yl)-5-bromo-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-6-1-5(7)3-12-6/h4-7,12H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLATCTVLGDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)NC(=O)C3=NC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of infectious diseases and cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses based on existing research.
Chemical Structure and Properties
The compound belongs to a class of bicyclic amines, characterized by the azabicyclo[2.2.1] structure which is known for its unique pharmacological properties. The molecular formula is C11H12BrN3O, with a molecular weight of approximately 284.14 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in the metabolic pathways of various pathogens.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and protozoa.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antiprotozoal | Plasmodium falciparum | 0.487 | |
| Cytotoxicity | HeLa Cells | 15 | |
| Anticancer | MCF-7 Breast Cancer Cells | 8 |
Case Study 1: Antiprotozoal Activity
In vitro studies have demonstrated that this compound exhibits significant activity against Plasmodium falciparum, with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as a lead compound for developing new antimalarial drugs.
Case Study 2: Antimicrobial Efficacy
Another study highlighted the compound's effectiveness against Staphylococcus aureus, a common pathogen responsible for various infections, including skin and respiratory tract infections. The observed IC50 value indicates that it may serve as a basis for developing new antibiotics.
Research Findings
Recent research has focused on optimizing the structure of azabicyclo compounds to enhance their biological activity while minimizing toxicity. Modifications to the thiazole and carboxamide groups have been shown to significantly impact their efficacy and selectivity.
Key Findings:
- Structure-Activity Relationship (SAR) : Variations in substituents on the bicyclic amine structure have been correlated with changes in biological activity, emphasizing the importance of molecular design.
- Toxicity Assessment : While effective against pathogens, the cytotoxicity profile must be carefully evaluated to ensure safety for therapeutic use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Effects : Bromine in the thiazole ring enhances lipophilicity and halogen bonding, critical for target engagement. Carboxamide groups improve hydrogen-bonding capacity compared to carboxylic acids .
- Stereochemistry : Enantiomers of 2-azabicyclo[2.2.1]heptane derivatives (e.g., ) show divergent biological activities, underscoring the importance of stereochemical control in the target compound .
- Therapeutic Potential: Analogues like Ledipasvir demonstrate the pharmacological relevance of bicyclo systems, suggesting the target compound could be optimized for antiviral or kinase inhibition .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(2-azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide?
- Methodological Answer : The synthesis of bicyclic scaffolds like 2-azabicyclo[2.2.1]heptane derivatives often involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, enabling efficient functionalization . For the bromothiazole moiety, coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are typically used. A stepwise approach involves:
Synthesis of the 2-azabicyclo[2.2.1]heptane core via [aza-Diels-Alder reactions or ring-expansion methodologies .
Introduction of the 5-bromothiazole group through carboxamide coupling under anhydrous conditions.
- Key Considerations : Monitor stereochemical outcomes using chiral HPLC or X-ray crystallography, as bicyclic systems often exhibit rigid conformational preferences .
Q. How can researchers distinguish between 2-azabicyclo[2.2.1]heptane and related bicyclic scaffolds (e.g., 2-azabicyclo[3.2.1]octane) during structural characterization?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For 2-azabicyclo[2.2.1]heptanes:
- 1H-NMR : Distinct splitting patterns arise due to the smaller bicyclic ring system (e.g., protons at bridgehead positions show characteristic coupling constants < 5 Hz).
- 13C-NMR : Carbon chemical shifts for bridgehead carbons typically appear below 40 ppm .
- X-ray Diffraction : Resolves ambiguities in stereochemistry, especially for enantiomeric pairs .
Q. What preliminary biological activity data exist for this compound?
- Methodological Answer : Early studies on structurally similar 2-azabicyclo[2.2.1]heptane derivatives highlight:
- Antitumor Potential : Derivatives inhibit cancer cell proliferation (e.g., IC₅₀ values comparable to cisplatin in ovarian and lung cancer cell lines) .
- Enzyme Inhibition : Analogous scaffolds (e.g., neogliptin) act as dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting potential metabolic disease applications .
- Experimental Design : Screen against target panels (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays to identify primary targets.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
Core Modifications : Synthesize analogs with variations in the bicyclic scaffold (e.g., substituents at position 5) to assess steric/electronic effects on binding .
Thiazole Optimization : Replace bromine with other halogens or electron-withdrawing groups to evaluate halogen bonding contributions .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DPP-4 or proteases .
- Data Contradictions : Note that bromine’s bulkiness may enhance target affinity but reduce solubility—balance via logP measurements .
Q. What stability challenges arise during formulation, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the carboxamide group under acidic/basic conditions or photodegradation of the bromothiazole moiety.
- Mitigation Strategies :
- Use lyophilization for long-term storage (dark, -20°C) to prevent thermal/light-induced decomposition .
- Add antioxidants (e.g., ascorbic acid) or cyclodextrin-based encapsulation to enhance aqueous stability .
- Analytical Validation : Monitor degradation via RP-HPLC with UV detection (λ = 254 nm for bromothiazole) .
Q. How can enantioselective synthesis of the 2-azabicyclo[2.2.1]heptane core be achieved?
- Methodological Answer :
- Chiral Resolution : Use enzymatic resolution with lipases or esterases to separate (±)-2-azabicyclo[2.2.1]heptane precursors .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) in aza-Diels-Alder reactions to control stereochemistry .
- Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What advanced analytical methods are recommended for purity assessment?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₃BrN₂OS requires m/z 308.9874 [M+H]⁺).
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic core .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution-phase assays .
Q. How can target engagement be validated in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of putative targets (e.g., DPP-4) upon compound binding .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-knockout cells to confirm mechanism .
- Transcriptomics/Proteomics : Identify downstream pathways affected using RNA-seq or SILAC-based proteomics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
